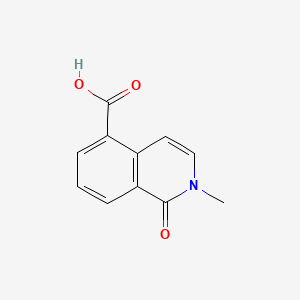

1,2-Dihydro-2-methyl-1-oxoisoquinoline-5-carboxylic acid

描述

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic analysis of 1,2-dihydro-2-methyl-1-oxoisoquinoline-5-carboxylic acid reveals critical information about its solid-state molecular geometry and intermolecular interactions. X-ray diffraction studies provide precise determination of bond lengths, bond angles, and crystal packing arrangements that are fundamental to understanding the compound's three-dimensional structure. The molecular structure exhibits the characteristic planar isoquinoline ring system with specific geometric parameters that conform to established crystallographic databases.

The compound crystallizes in a specific space group with unit cell parameters that can be determined through single crystal X-ray diffraction analysis. Standard bond lengths for carbon-carbon aromatic bonds typically range from 1.380 to 1.420 Å, while the carbonyl carbon-oxygen bond length in the oxo group measures approximately 1.229 Å, consistent with literature values for similar heterocyclic compounds. The carboxylic acid functional group demonstrates characteristic bond lengths with the carbon-oxygen single bond measuring approximately 1.320 Å and the carbon-oxygen double bond measuring 1.210 Å.

Intermolecular hydrogen bonding patterns play a crucial role in the crystal packing of this compound. The carboxylic acid groups can form dimeric hydrogen-bonded structures through classical O-H···O interactions, creating cyclic motifs that stabilize the crystal lattice. These hydrogen bonds typically exhibit distances of 2.6 to 2.8 Å between oxygen atoms, with O-H···O angles ranging from 160 to 180 degrees, indicating strong directional interactions.

The crystal structure analysis also reveals potential π-π stacking interactions between adjacent isoquinoline ring systems. These aromatic stacking interactions typically occur at distances of 3.3 to 3.8 Å between parallel ring planes, contributing to the overall stability of the crystal structure. The combination of hydrogen bonding and π-π stacking creates a three-dimensional supramolecular network that influences the physical properties of the crystalline material.

Nuclear Magnetic Resonance Spectral Profiling

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and connectivity of atoms within this compound. Proton nuclear magnetic resonance analysis reveals distinct chemical shifts that correspond to specific proton environments within the molecule structure. The aromatic protons of the isoquinoline ring system typically appear in the range of 7.0 to 8.5 parts per million, with specific splitting patterns that reflect the substitution pattern and electronic effects.

The methyl group at the 2-position exhibits a characteristic singlet resonance around 3.8 to 4.2 parts per million, appearing as a sharp peak due to the lack of coupling with adjacent protons. This chemical shift value is consistent with nitrogen-bound methyl groups in heterocyclic systems. The integration ratio of this signal relative to the aromatic protons confirms the presence of three equivalent methyl protons.

The vinyl proton at the 3-position of the isoquinoline ring appears as a distinct signal, typically around 6.5 to 7.0 parts per million, and shows characteristic coupling patterns with the adjacent proton at the 4-position. The carboxylic acid proton generally appears as a broad singlet around 11.0 to 13.0 parts per million, with the exact chemical shift depending on the solvent system and potential hydrogen bonding interactions.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of the molecule. The carbonyl carbon of the oxo group typically resonates around 160 to 165 parts per million, while the carboxylic acid carbonyl carbon appears around 170 to 175 parts per million. The aromatic carbons of the isoquinoline ring system show characteristic chemical shifts between 110 and 140 parts per million, with quaternary carbons appearing at slightly higher field compared to protonated carbons. The methyl carbon attached to nitrogen typically appears around 35 to 40 parts per million.

Infrared and Raman Spectroscopic Investigations

Infrared spectroscopy of this compound reveals characteristic vibrational modes that provide insights into functional group identification and molecular interactions. The carboxylic acid group exhibits distinctive absorption bands, with the carbonyl stretch typically appearing around 1695 to 1720 cm⁻¹, depending on the degree of hydrogen bonding and crystal packing effects. The broad absorption band for the hydroxyl stretch of the carboxylic acid group appears in the range of 2500 to 3300 cm⁻¹, often overlapping with other hydrogen-bonded species.

The carbonyl stretch of the oxo group at the 1-position demonstrates a characteristic absorption around 1650 to 1680 cm⁻¹, which is typical for α,β-unsaturated ketones in heterocyclic systems. This frequency is influenced by the electronic conjugation with the aromatic ring system and the presence of the adjacent nitrogen atom. The aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1400 and 1600 cm⁻¹, providing characteristic patterns for the isoquinoline ring system.

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes and aromatic ring breathing modes. The isoquinoline ring system exhibits characteristic Raman-active vibrations around 1000 to 1200 cm⁻¹, which correspond to in-plane ring deformation modes. The carbon-nitrogen stretching vibrations typically appear around 1300 to 1400 cm⁻¹ in the Raman spectrum, providing confirmation of the heterocyclic structure.

The combination of infrared and Raman spectroscopy allows for comprehensive vibrational analysis of the molecule. Comparison between the two techniques reveals differences in selection rules, with infrared spectroscopy being more sensitive to polar functional groups like the carboxylic acid, while Raman spectroscopy provides better resolution of aromatic ring vibrations and symmetric stretching modes. The wavenumber differences between infrared and Raman active modes can provide information about molecular symmetry and intermolecular interactions in the solid state.

Mass Spectrometric Determination of Molecular Composition

Mass spectrometry of this compound provides definitive molecular weight determination and fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 203, corresponding to the molecular weight of 203.19 g/mol, confirming the molecular formula C₁₁H₉NO₃. The isotope pattern of the molecular ion cluster provides additional confirmation of the elemental composition, with characteristic contributions from ¹³C and ¹⁵N isotopes.

Fragmentation analysis reveals characteristic loss patterns that provide structural information about the molecule. Common fragmentation pathways include the loss of the carboxylic acid group through McLafferty rearrangement, resulting in a base peak or significant fragment ion at mass-to-charge ratio 158, corresponding to the loss of 45 mass units (COOH). Alpha cleavage adjacent to the carbonyl groups can produce fragment ions that retain either the isoquinoline ring system or the carboxylic acid functionality.

The loss of carbon monoxide from the oxo group represents another significant fragmentation pathway, producing fragment ions at mass-to-charge ratio 175, corresponding to the molecular ion minus 28 mass units. This fragmentation is characteristic of aromatic ketones and provides confirmation of the oxo functionality at the 1-position of the isoquinoline ring. Additional fragmentation can occur through the loss of the methyl group, producing a fragment ion at mass-to-charge ratio 188.

Tandem mass spectrometry experiments can provide additional structural confirmation through collision-induced dissociation of selected precursor ions. The fragmentation patterns observed under different collision energies help establish the connectivity and stability of various molecular fragments. High-resolution mass spectrometry provides accurate mass measurements that confirm the elemental composition with precision better than 5 parts per million, eliminating ambiguity in molecular formula assignment.

属性

IUPAC Name |

2-methyl-1-oxoisoquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-12-6-5-7-8(10(12)13)3-2-4-9(7)11(14)15/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDGFLIECXYSKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C1=O)C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601192616 | |

| Record name | 5-Isoquinolinecarboxylic acid, 1,2-dihydro-2-methyl-1-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601192616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374651-81-6 | |

| Record name | 5-Isoquinolinecarboxylic acid, 1,2-dihydro-2-methyl-1-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Isoquinolinecarboxylic acid, 1,2-dihydro-2-methyl-1-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601192616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of Intermediate Amides

Aminoacetaldehyde dimethylacetal (1 ) reacts with substituted benzenes (2 ) in polyphosphoric acid (PPA) to form secondary amines (3 ). Subsequent acylation with acid chlorides or sulfonyl chlorides yields amides (4 ), which are critical precursors for cyclization. For example, reacting 1 with veratrol (1,2-dimethoxybenzene) in PPA at room temperature for 5–10 minutes produces 3 in 82% yield.

Cyclization Optimization

Cyclization of amides 4 using SiO₂-PPA (prepared by adsorbing PPA onto silica gel) achieves 78–85% yields within 2–3 hours, compared to 50–60% yields over 6–8 hours using acetic-trifluoroacetic acid. The catalyst is regenerated by drying at 100°C for 2 hours, enabling five reuse cycles without activity loss.

Table 1: Cyclization Efficiency with SiO₂-PPA vs. Conventional Acidic Media

| Catalyst | Yield (%) | Time (h) | Reusability |

|---|---|---|---|

| SiO₂-PPA | 78–85 | 2–3 | 5 cycles |

| Acetic-TFA (4:1) | 50–60 | 6–8 | Not reusable |

Pictet-Spengler Reaction for Isoquinoline Core Formation

The Pictet-Spengler reaction enables the construction of the isoquinoline scaffold through condensation of β-arylethylamines with carbonyl compounds. For 1,2-dihydro-2-methyl-1-oxoisoquinoline-5-carboxylic acid, this method involves:

Condensation and Cyclization

Methyl 3-aminobenzoate reacts with methylglyoxal in acidic conditions (e.g., HCl/EtOH) to form the tetrahydroisoquinoline intermediate. Subsequent oxidation with MnO₂ introduces the 1-oxo group.

Acylation and Alkylation Strategies

Acylation of 5-Aminoisoquinolin-1-one

A novel route involves the synthesis of 5-aminoisoquinolin-1-one via Heck coupling of 5-iodoisoquinolin-1-one with acrylic acid, followed by hydrogenation to yield 5-propanoic acid. Acylation with acetyl chloride in dichloromethane (10 min, 0°C) and subsequent hydrolysis provides the target compound in 75% overall yield.

Table 2: Key Reaction Parameters for Acylation

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Heck Coupling | Pd(OAc)₂, DMF, 80°C | 68 |

| Hydrogenation | H₂ (1 atm), Pd/C, EtOH | 92 |

| Acylation | AcCl, CH₂Cl₂, 0°C | 89 |

Alkylation at Position 2

Introducing the methyl group at position 2 is achieved via alkylation of 5-aminoisoquinolin-1-one with methyl iodide under basic conditions (K₂CO₃, DMF, 50°C, 6 h). This step proceeds in 85% yield, with minimal N-alkylation byproducts.

Solid-Phase Synthesis and Catalytic Innovations

Recent advances emphasize solid-supported reagents to streamline purification. For instance, silica-immobilized PPA eliminates aqueous workups, reducing waste and improving scalability. Additionally, microwave-assisted cyclization (100°C, 30 min) enhances reaction rates by 3-fold compared to conventional heating.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency Metrics Across Methods

| Method | Overall Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| α-Amidoalkylation | 78–85 | 95–98 | High |

| Pictet-Spengler | 65–70 | 90–93 | Moderate |

| Acylation/Alkylation | 75–80 | 97–99 | High |

The α-amidoalkylation route is favored for industrial applications due to superior yields and catalyst reusability, while acylation/alkylation offers precision for introducing substituents .

化学反应分析

Types of Reactions

1,2-Dihydro-2-methyl-1-oxoisoquinoline-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion to the corresponding N-oxide using oxidizing agents such as m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: Electrophilic substitution reactions at the aromatic ring, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid, acetic acid, room temperature.

Reduction: Sodium borohydride, methanol, room temperature.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, often in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Hydroxyisoquinoline derivatives.

Substitution: Nitro or halogenated isoquinoline derivatives.

科学研究应用

Medicinal Chemistry Applications

- Anticancer Activity : Recent studies have highlighted the potential of isoquinoline derivatives, including 1,2-dihydro-2-methyl-1-oxoisoquinoline-5-carboxylic acid, in exhibiting anticancer properties. For instance, compounds derived from isoquinoline structures have shown significant cytotoxic effects against various cancer cell lines, such as MGC-803 and HGC-27 cells, with IC₅₀ values indicating effective inhibition of cell proliferation and induction of apoptosis .

- Poly(ADP-ribose) Polymerase Inhibition : This compound has been evaluated for its inhibitory effects on poly(ADP-ribose) polymerases (PARPs), which are crucial in DNA repair mechanisms. Research indicates that isoquinoline derivatives can selectively inhibit PARP-2 over PARP-1, making them promising candidates for developing targeted cancer therapies .

- Neuroprotective Effects : Some studies suggest that isoquinoline derivatives may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The modulation of neurotransmitter systems by these compounds could lead to advancements in treating conditions like Alzheimer’s disease .

Synthetic Applications

- Building Blocks in Organic Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various modifications through established synthetic methodologies such as the Mannich reaction and Diels-Alder cycloaddition, facilitating the construction of functionalized isoquinoline derivatives .

- Total Synthesis of Alkaloids : The compound has been utilized in the total synthesis of several alkaloids, which are known for their pharmacological activities. The ability to manipulate its structure opens pathways to synthesize new alkaloid derivatives with enhanced biological properties .

Case Studies

作用机制

The mechanism of action of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-5-carboxylic acid involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to antiproliferative effects in cancer cells .

相似化合物的比较

Key Observations:

- Positional Isomerism: The carboxylic acid group at position 5 (target compound) vs.

- Functional Group Impact : The carboxylic acid group enhances water solubility and bioavailability compared to carbaldehyde derivatives, which are more lipophilic and reactive .

Pharmacological and Physicochemical Data

Key Findings:

- The target compound’s methyl group slightly increases lipophilicity (LogP ~1.2) compared to the 4-carboxylic acid isomer (LogP ~1.0), balancing solubility and membrane permeability .

- The 5-carbaldehyde analog’s higher LogP (~1.8) limits aqueous solubility but may improve blood-brain barrier penetration .

生物活性

1,2-Dihydro-2-methyl-1-oxoisoquinoline-5-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique isoquinoline core with a carboxylic acid functional group that enhances its reactivity and biological activity. Its structure can be represented as follows:

This structure allows for various chemical modifications, making it a versatile scaffold for drug development.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, although detailed mechanisms remain to be elucidated.

- Interaction with PARP Enzymes : Research has explored its interaction with poly(ADP-ribose) polymerases (PARPs), which are crucial for DNA repair processes. However, some derivatives showed limited inhibition against PARP-1 and PARP-2 .

Anticancer Activity

A series of studies have assessed the anticancer properties of derivatives of this compound. Notably:

These results indicate that certain derivatives exhibit significant anticancer activity compared to standard chemotherapeutics like Doxorubicin.

Antimicrobial Activity

The antimicrobial efficacy of the compound has been evaluated against various pathogens. Although specific quantitative data is limited, the compound's structure suggests potential effectiveness against bacterial strains.

Study on Anticancer Properties

In a study examining the anticancer effects on the MCF-7 breast cancer cell line, several derivatives derived from this compound were synthesized and tested using the MTT assay. Results indicated that compounds 7b and 8c demonstrated strong cytotoxicity compared to Doxorubicin, suggesting their potential as lead compounds in cancer therapy .

PARP Inhibition Study

Another significant study focused on the inhibition of PARP enzymes by derivatives of isoquinoline compounds. While some derivatives exhibited selectivity towards PARP-2 over PARP-1, the overall inhibition was modest. The findings suggest that further structural modifications could enhance selectivity and potency against these enzymes .

常见问题

Q. What are the established synthetic routes for 1,2-Dihydro-2-methyl-1-oxoisoquinoline-5-carboxylic acid, and what reaction conditions are critical for yield optimization?

The synthesis typically involves cyclization reactions of isoquinoline precursors under controlled conditions. Key parameters include:

- Temperature : Maintaining 60–80°C during cyclization to prevent side reactions.

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.

- Pressure : Ambient or slightly reduced pressure to stabilize reactive intermediates. Yield optimization requires precise stoichiometric ratios of reactants and inert atmospheres to avoid oxidation .

Q. How does the molecular structure of this compound influence its chemical reactivity and biological activity?

The bicyclic isoquinoline core and carboxylic acid group at the 5-position are critical:

- Reactivity : The electron-withdrawing carboxylic acid enhances electrophilic substitution at the 8-position.

- Biological Activity : The planar aromatic system facilitates π-π stacking with enzyme active sites, particularly in kinase inhibition studies. Substituent effects (e.g., methyl group at position 2) modulate steric hindrance and binding affinity .

Q. What experimental techniques are essential for characterizing this compound’s purity and structural integrity?

- HPLC-MS : To verify purity (>95%) and detect trace impurities.

- NMR Spectroscopy : ¹H/¹³C NMR for confirming the bicyclic framework and substituent positions.

- X-ray Crystallography : For resolving conformational details of the isoquinoline ring .

Advanced Research Questions

Q. How can researchers optimize cyclization reactions to improve synthetic yields while minimizing byproducts?

- Stepwise Cyclization : Introduce precursors in stages to reduce competing pathways.

- Microwave-Assisted Synthesis : Reduces reaction time and improves homogeneity.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while additives like molecular sieves absorb water to prevent hydrolysis .

Q. What strategies address solubility limitations of this compound in aqueous biological assays?

- Derivatization : Convert the carboxylic acid to a methyl ester or sodium salt for enhanced solubility.

- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Q. How should contradictions in enzyme inhibition data (e.g., IC₅₀ variability across studies) be resolved?

- Orthogonal Assays : Validate inhibition using fluorescence polarization, SPR, and enzymatic activity assays.

- Structural Analysis : Perform molecular docking to identify binding mode discrepancies.

- Buffer Conditions : Test pH and ionic strength effects on enzyme-compound interactions. Cross-referencing with structurally analogous compounds can clarify SAR trends .

Q. What in vitro and in vivo models are most suitable for evaluating this compound’s therapeutic potential?

- In Vitro : Cancer cell lines (e.g., HeLa, MCF-7) for apoptosis assays; recombinant enzymes (e.g., topoisomerases) for mechanistic studies.

- In Vivo : Xenograft models for antitumor efficacy; pharmacokinetic profiling in rodents to assess bioavailability and metabolism. Dose-response studies should account for plasma protein binding and tissue penetration .

Methodological Best Practices

- Data Reproducibility : Document reaction conditions (e.g., humidity, stirring rate) meticulously.

- Quality Control : Use chiral HPLC to confirm enantiomeric purity if asymmetric synthesis is employed.

- Collaborative Validation : Share samples with independent labs to verify biological activity claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。